molecular formula C24H22F3N5O3 B2929063 2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1358584-40-3

2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2929063
CAS RN: 1358584-40-3
M. Wt: 485.467
InChI Key: BLFULKDQLUSQSM-UHFFFAOYSA-N
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Description

2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C24H22F3N5O3 and its molecular weight is 485.467. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-inflammatory Agents

A study by Rahmouni et al. (2016) on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives highlighted their potential as anticancer and anti-5-lipoxygenase agents. These compounds exhibited cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, as well as 5-lipoxygenase inhibition, suggesting their utility in cancer therapy and anti-inflammatory treatments (Rahmouni et al., 2016).

Cytotoxic Activity

Al-Sanea et al. (2020) reported the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives against 60 cancer cell lines. One compound, in particular, showed significant cancer cell growth inhibition, indicating the potential of these derivatives in anticancer drug development (Al-Sanea et al., 2020).

Imaging Agents for Neurodegenerative Disorders

Fookes et al. (2008) synthesized fluoroethoxy and fluoropropoxy substituted derivatives with high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs), which are distinct from central benzodiazepine receptors (CBRs). These compounds were radiolabeled for use in positron emission tomography (PET) imaging, potentially aiding in the study of neurodegenerative disorders (Fookes et al., 2008).

Novel Isoxazolines and Isoxazoles

Rahmouni et al. (2014) explored the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition. This research adds to the diverse applications of pyrazolo[4,3-d]pyrimidin derivatives in synthesizing compounds with potential biological activities (Rahmouni et al., 2014).

Antimicrobial Activity

Abunada et al. (2008) synthesized and tested new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives for their antimicrobial activity. Some of these compounds showed activity against various microorganisms, highlighting their potential in developing new antimicrobial agents (Abunada et al., 2008).

properties

CAS RN

1358584-40-3

Molecular Formula

C24H22F3N5O3

Molecular Weight

485.467

IUPAC Name

2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C24H22F3N5O3/c1-3-32-21-20(15(2)29-32)30(23(35)31(22(21)34)13-16-8-5-4-6-9-16)14-19(33)28-18-11-7-10-17(12-18)24(25,26)27/h4-12H,3,13-14H2,1-2H3,(H,28,33)

InChI Key

BLFULKDQLUSQSM-UHFFFAOYSA-N

SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F

solubility

not available

Origin of Product

United States

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